molecular formula C12H8F3NO2 B13596879 3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile

3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile

Cat. No.: B13596879
M. Wt: 255.19 g/mol
InChI Key: CCTAKCQLQSIXHZ-UHFFFAOYSA-N
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Description

3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile typically involves the use of trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation have facilitated the synthesis of compounds containing the trifluoromethoxy group

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and optimized reaction conditions would be crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy and carbonitrile groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, such as temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity and downstream pathways. The trifluoromethoxy group could play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(4-10)11(7-16)5-9(17)6-11/h1-4H,5-6H2

InChI Key

CCTAKCQLQSIXHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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